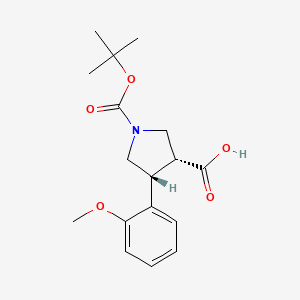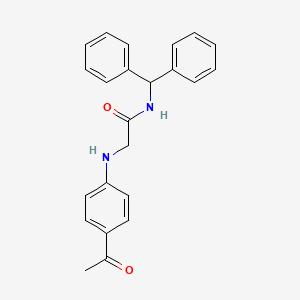
2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a benzhydrylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide typically involves the reaction of 4-acetylphenylamine with benzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Brominated derivatives.
Aplicaciones Científicas De Investigación
2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Acetylphenyl)-N-benzhydrylamine: Similar structure but lacks the acetamide group.
4-Acetyl-N-benzhydrylaniline: Similar structure but with different functional groups.
Uniqueness
2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(4-acetylanilino)-N-benzhydrylacetamide |
InChI |
InChI=1S/C23H22N2O2/c1-17(26)18-12-14-21(15-13-18)24-16-22(27)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16H2,1H3,(H,25,27) |
Clave InChI |
NAQYEBJEFKXTHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


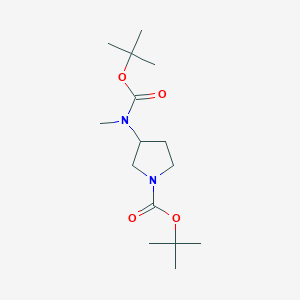
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
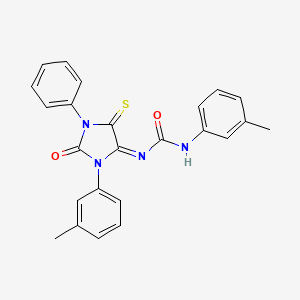
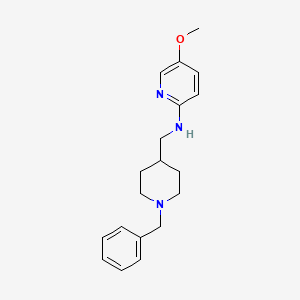
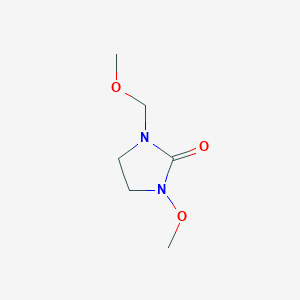
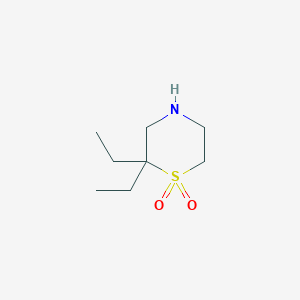
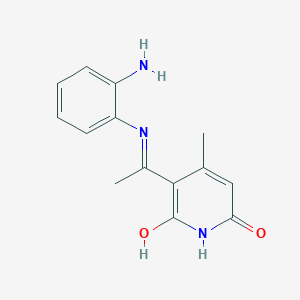
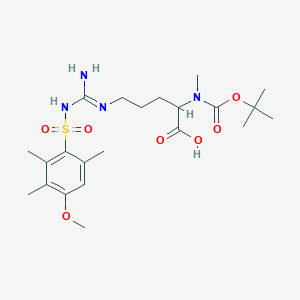
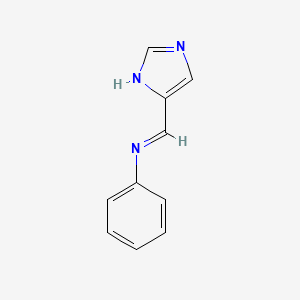
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
